molecular formula C15H13ClFN3O3 B4942061 N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide

Cat. No. B4942061
M. Wt: 337.73 g/mol
InChI Key: MVKCHAAXRNTDBW-UHFFFAOYSA-N
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Description

N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as CNOB, and it belongs to the family of benzamide derivatives. CNOB has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

CNOB is an agonist for GPR55, which means that it activates this receptor. The exact mechanism of action of CNOB on GPR55 is not fully understood, but it is believed to involve the activation of various intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
CNOB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on GPR55, CNOB has also been shown to modulate the activity of other GPCRs, including the cannabinoid receptor 1 (CB1) and the serotonin receptor 5-HT1A. CNOB has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of CNOB is its high potency and selectivity for GPR55. This makes it a valuable tool for studying the role of this receptor in various biological processes. However, one of the limitations of CNOB is its relatively short half-life, which can make it difficult to study the long-term effects of this compound.

Future Directions

There are several potential future directions for research on CNOB. One area of interest is the development of more potent and selective agonists for GPR55, which could have important therapeutic applications. Another area of interest is the study of the long-term effects of CNOB on GPR55 and other GPCRs. Finally, there is also interest in studying the effects of CNOB on other biological processes, including cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of CNOB is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2-fluorobenzoyl chloride, which is reacted with ethylenediamine to form N-(2-fluorobenzoyl)ethylenediamine. This intermediate is then reacted with 2-chloro-4-nitroaniline to form CNOB.

Scientific Research Applications

CNOB has been used extensively in scientific research as a tool for studying various biological processes. One of the most common applications of CNOB is in the study of G protein-coupled receptors (GPCRs). CNOB has been shown to be a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes, including pain sensation, inflammation, and cancer.

properties

IUPAC Name

N-[2-(2-chloro-4-nitroanilino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O3/c16-12-9-10(20(22)23)5-6-14(12)18-7-8-19-15(21)11-3-1-2-4-13(11)17/h1-6,9,18H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKCHAAXRNTDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[2-(2-Chloro-4-nitro-phenylamino)-ethyl]-2-fluoro-benzamide

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